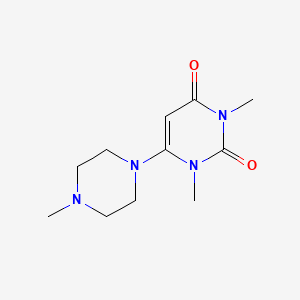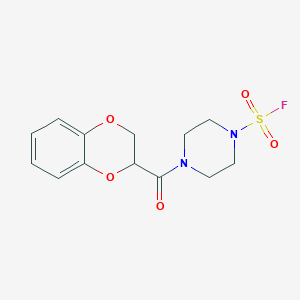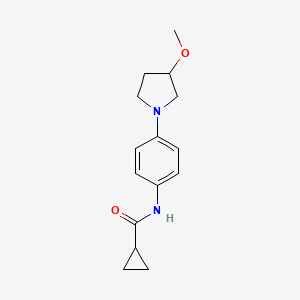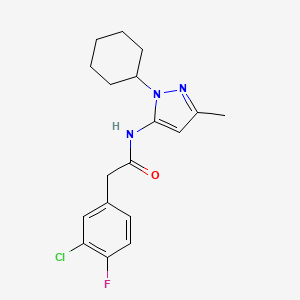![molecular formula C22H28ClN3O B2373929 N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 301194-37-6](/img/structure/B2373929.png)
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, commonly known as BCPP, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of pharmacology. BCPP is a piperazine derivative that has been synthesized as a potential therapeutic agent for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties :
- A study by Mehta et al. (2019) focused on derivatives of a similar compound. They found that certain compounds displayed significant antimicrobial activity and moderate anticancer activity. This suggests potential applications in treating infections and cancer (Mehta et al., 2019).
Central Nervous System Agents :
- Verma et al. (2017) synthesized derivatives of a related compound, evaluating them as CNS agents. Molecular docking studies indicated that these compounds could bind to the GABAA receptor, suggesting their potential as anxiolytic and muscle relaxant agents (Verma et al., 2017).
Synthesis and Process Development :
- A study by Guillaume et al. (2003) detailed a practical process for synthesizing a related compound, showing the relevance of these compounds in chemical process development and manufacturing (Guillaume et al., 2003).
VEGFR-2 Inhibitors and Antiproliferative Agents :
- Hassan et al. (2021) synthesized derivatives with antiproliferative activity, targeting VEGFR-2, a key molecule in cancer progression. This indicates potential uses in cancer therapeutics (Hassan et al., 2021).
Acetylcholinesterase Inhibitors :
- Yurttaş et al. (2013) synthesized and screened compounds for activity against acetylcholinesterase, an enzyme relevant in neurological disorders. This suggests possible applications in treating neurodegenerative diseases (Yurttaş et al., 2013).
Potential Pesticides :
- Research by Olszewska et al. (2011) characterized derivatives as potential pesticides, indicating applications in agriculture and pest control (Olszewska et al., 2011).
ACAT-1 Inhibitors :
- A study by Shibuya et al. (2018) identified a compound as a potent ACAT-1 inhibitor, suggesting therapeutic uses in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial, Antifungal, and Anthelmintic Activity :
- Khan et al. (2019) synthesized derivatives with significant antibacterial, antifungal, and anthelmintic activities, indicating potential in combating various infections (Khan et al., 2019).
Anticancer Activity Against Breast Cancer Cells :
- Yurttaş et al. (2014) investigated derivatives for anticancer activities against breast cancer cells, highlighting potential uses in oncology (Yurttaş et al., 2014).
Allosteric Enhancers of A1 Adenosine Receptor :
- Romagnoli et al. (2008) synthesized and evaluated compounds as allosteric enhancers of the A1 adenosine receptor, suggesting potential in modulating receptor activity for therapeutic purposes (Romagnoli et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTOBDPGELMOFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)
![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)

![3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373865.png)
![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)